molecular formula C9H6Cl2N2 B1313826 4,7-Dichloro-2-methylquinazoline CAS No. 38154-43-7

4,7-Dichloro-2-methylquinazoline

Cat. No.: B1313826
CAS No.: 38154-43-7
M. Wt: 213.06 g/mol
InChI Key: QPCQIVDMWQRGAA-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline family. It is characterized by the presence of two chlorine atoms at the 4th and 7th positions and a methyl group at the 2nd position of the quinazoline ring. This compound is a pale yellow crystalline solid and has a molecular formula of C9H6Cl2N2 with a molecular weight of 213.06 g/mol. It is used in various fields such as medical, environmental, and industrial research.

Scientific Research Applications

4,7-Dichloro-2-methylquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents.

    Industry: In industrial research, it is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Safety and Hazards

The safety data sheet for 4,7-Dichloro-2-methylquinazoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to handle this compound with appropriate safety measures .

Preparation Methods

The synthesis of 4,7-Dichloro-2-methylquinazoline involves several steps. One common method includes the reaction of 2-amino-4,7-dichlorobenzonitrile with acetic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization . Industrial production methods often involve multi-step reactions with specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

4,7-Dichloro-2-methylquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

4,7-Dichloro-2-methylquinazoline can be compared with other similar compounds, such as:

    4,7-Dichloro-2-methylquinoline: This compound has a similar structure but lacks the nitrogen atoms in the quinazoline ring, which can affect its chemical reactivity and biological activity.

    2-Methylquinazoline: This compound does not have chlorine atoms, which can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

4,7-dichloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCQIVDMWQRGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482124
Record name 4,7-dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38154-43-7
Record name 4,7-Dichloro-2-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38154-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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